3-(difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine

Lipophilicity Drug Design Physicochemical Properties

3-(Difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine (CAS 2309572-60-7) is a fully synthetic polyfluorinated N-sulfonyl azetidine building block that integrates three distinct fluorinated motifs in a single low-MW scaffold (C11H10F5NO3S, MW 331.26). The ortho-OCF3 group on the benzenesulfonyl ring increases computed lipophilicity (XLogP3) by approximately 1.1 log units and topological polar surface area (TPSA) by over 9 Ų compared to the unsubstituted phenyl analog—changes large enough to alter passive permeability, binding, and metabolic clearance. The 3-difluoromethyl group serves as a weak H-bond donor for target engagement. For lead optimization programs needing a calculated logP increase without adding another aromatic ring, this compound maintains ligand efficiency while offering conformational constraint and steric/electronic differentiation. Ideal for parallel synthesis, DEL construction, and microsomal stability benchmarking against non-fluorinated controls. Standard international B2B shipping by air or courier is feasible; no special permits are required for research-use quantities.

Molecular Formula C11H10F5NO3S
Molecular Weight 331.26
CAS No. 2309572-60-7
Cat. No. B2427961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine
CAS2309572-60-7
Molecular FormulaC11H10F5NO3S
Molecular Weight331.26
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C(F)F
InChIInChI=1S/C11H10F5NO3S/c12-10(13)7-5-17(6-7)21(18,19)9-4-2-1-3-8(9)20-11(14,15)16/h1-4,7,10H,5-6H2
InChIKeyYFORGXCGEKJWHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine (CAS 2309572-60-7): Physicochemical Profile and Structural Differentiation


3-(Difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine (CAS 2309572-60-7) is a fully synthetic, polyfluorinated N-sulfonyl azetidine derivative with the molecular formula C11H10F5NO3S and a molecular weight of 331.26 g/mol [1]. The compound incorporates three distinct fluorinated motifs within a single low-molecular-weight scaffold: a 3-difluoromethyl (-CHF2) group on the azetidine ring, a 2-trifluoromethoxy (-OCF3) substituent on the benzenesulfonyl moiety, and the sulfonamide linkage itself. This dense fluorination pattern distinguishes it from simpler azetidine sulfonamides and positions it as a building block of interest for medicinal chemistry programs that require fine-tuned lipophilicity, metabolic stability, and conformational constraint [2].

Why 3-(Difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine Cannot Be Replaced by Simpler Azetidine Sulfonamides


Substituting this compound with a generic azetidine sulfonamide such as 1-(benzenesulfonyl)-3-(difluoromethyl)azetidine (CAS 2139423-96-2) or an azetidine bearing only one fluorinated group results in substantial and measurable changes to key drug-relevant physicochemical properties [1]. The ortho-OCF3 group on the phenyl ring increases computed lipophilicity (XLogP3) by approximately 1.1 log units and expands the topological polar surface area (TPSA) by over 9 Ų relative to the unsubstituted phenyl analog [1]. These differences are large enough to alter passive membrane permeability, protein binding, and metabolic clearance—meaning that biological or pharmacological data obtained with simpler analogs cannot be extrapolated to this compound without experimental verification [2].

Quantitative Differentiation Evidence for 3-(Difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine vs. Closest Analogs


Computed Lipophilicity (XLogP3) Advantage Over the Non-OCF3 Phenyl Analog

The target compound exhibits a computed XLogP3 value of 3.1, compared to 2.0 for 1-(benzenesulfonyl)-3-(difluoromethyl)azetidine (CAS 2139423-96-2), which lacks the ortho-trifluoromethoxy substituent [1][2]. This difference of +1.1 log units corresponds to an approximately 12.6-fold increase in the octanol–water partition coefficient, reflecting the well-established contribution of the -OCF3 group (Hansch π ≈ +1.04) [3].

Lipophilicity Drug Design Physicochemical Properties ADME

Topological Polar Surface Area (TPSA) Differentiation from Phenylsulfonyl Analog

The target compound has a computed TPSA of 55.0 Ų, whereas 1-(benzenesulfonyl)-3-(difluoromethyl)azetidine has a TPSA of 45.8 Ų [1][2]. This +9.2 Ų increase arises from the additional oxygen and three fluorine atoms in the ortho-OCF3 group, which contribute to the compound's hydrogen-bond acceptor capacity (9 HBA vs. 5 HBA for the comparator) [1][2].

Polar Surface Area Membrane Permeability Oral Bioavailability Physicochemical Profiling

Hydrogen-Bond Donor Capacity of the CHF2 Group vs. CF3-Containing Analogs

The 3-difluoromethyl (-CHF2) substituent on the azetidine ring can function as a weak hydrogen-bond donor (pKa ~10–12), a property absent in trifluoromethyl (-CF3) analogs [1]. This capability arises from the polarized C–H bond in the CHF2 group, which has been shown to mimic hydroxyl or thiol groups in protein–ligand interactions [2]. Analogs where the 3-position bears a -CF3 group or lacks fluorination entirely lose this hydrogen-bond donor potential.

Hydrogen Bonding Bioisosterism Molecular Recognition pKa Modulation

Metabolic Stability Advantage Conferred by the ortho-OCF3 Group on the Benzenesulfonyl Moiety

The ortho-trifluoromethoxy substituent on the benzenesulfonyl ring is recognized in medicinal chemistry literature as a metabolically stable group that resists oxidative demethylation and cytochrome P450-mediated degradation, in contrast to methoxy (-OCH3) analogs which are susceptible to O-dealkylation [1][2]. The -OCF3 group's strong electron-withdrawing character (Pauling electronegativity χ ≈ 3.7) deactivates the aromatic ring toward electrophilic oxidative metabolism [2].

Metabolic Stability CYP450 Oxidative Metabolism Fluorine Effects

Procurement-Relevant Application Scenarios for 3-(Difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine


Medicinal Chemistry Lead Optimization Requiring Elevated Lipophilicity Without Aromatic Ring Addition

In lead optimization campaigns where a calculated logP increase of approximately +1.1 units is needed to improve membrane permeability or target engagement, this compound offers a means to achieve that increase through the ortho-OCF3 substituent without adding an additional aromatic ring—an approach consistent with maintaining ligand efficiency metrics [1]. The XLogP3 of 3.1 places it in a lipophilicity range suitable for oral drug candidates targeting intracellular or membrane-bound proteins.

Structure-Based Design Exploiting CHF2 as a Lipophilic Hydrogen-Bond Donor

When protein crystal structures or homology models reveal a hydrogen-bond acceptor (e.g., backbone carbonyl, side-chain carboxylate) in the vicinity of the azetidine 3-position, this compound's CHF2 group can be rationally exploited as a weak H-bond donor to gain binding affinity [2]. This represents a design strategy that is unavailable with CF3-substituted or non-fluorinated azetidine analogs.

Fragment-Based or DNA-Encoded Library (DEL) Synthesis Requiring ortho-Substituted Aryl Sulfonamide Diversity

The ortho-OCF3 substitution on the benzenesulfonyl group introduces both steric and electronic differentiation compared to para-substituted or unsubstituted phenylsulfonyl building blocks. This compound can serve as a key diversification element in parallel synthesis or DEL construction, where the ortho substitution pattern influences the three-dimensional conformation of the sulfonamide linkage and alters the presentation of the azetidine warhead to biological targets [1][2].

In Vitro ADME Assays to Validate Predicted Metabolic Stability of the ortho-OCF3 Group

For laboratories seeking to benchmark the metabolic stability of OCF3-containing building blocks against OCH3 or non-fluorinated controls in human or rodent liver microsome assays, this compound provides a well-defined chemical probe. The absence of a hydrogen-bond donor on the azetidine nitrogen (due to sulfonylation) simplifies interpretation of metabolic soft-spot identification studies [1].

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